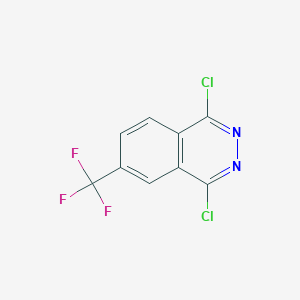

1,4-Dichloro-6-(trifluoromethyl)phthalazine

Description

Its synthesis involves reacting precursor 11b with POCl₃ and pyridine, followed by purification via silica gel chromatography to yield a white solid . The compound features two chlorine atoms at the 1- and 4-positions of the phthalazine ring and a trifluoromethyl (-CF₃) group at position 4. This structural configuration confers distinct electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. For instance, it serves as a precursor for synthesizing 6-aryl amino phthalazine analogues via Suzuki-Miyaura coupling .

Its molecular weight is higher than non-fluorinated analogs (e.g., 1,4-dichlorophthalazine: ~203.07 g/mol ), and the -CF₃ group enhances hydrophobicity, impacting solubility and chromatographic behavior .

Properties

IUPAC Name |

1,4-dichloro-6-(trifluoromethyl)phthalazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2F3N2/c10-7-5-2-1-4(9(12,13)14)3-6(5)8(11)16-15-7/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQFCPYWBBOXKCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(F)(F)F)C(=NN=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Dichloro-6-(trifluoromethyl)phthalazine can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-phthalazinedione with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the use of pyridine and trichlorophosphate as reagents. In this process, a mixture of the starting material and pyridine is heated at reflux in the presence of trichlorophosphate. After cooling, the reaction mixture is worked up to isolate the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and column chromatography .

Chemical Reactions Analysis

Types of Reactions

1,4-Dichloro-6-(trifluoromethyl)phthalazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield corresponding amine derivatives, while oxidation reactions produce oxides .

Scientific Research Applications

Chemistry

1,4-Dichloro-6-(trifluoromethyl)phthalazine serves as a versatile building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced with nucleophiles such as amines or thiols.

- Oxidation and Reduction : The compound can undergo oxidation or reduction to form derivatives.

- Coupling Reactions : It can participate in coupling reactions with other aromatic compounds.

Biology

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies suggest that compounds derived from phthalazine exhibit antimicrobial activity against various bacteria, including Staphylococcus aureus and Escherichia coli. The presence of chlorine enhances these properties, making it a subject of interest for developing new antimicrobial agents .

- Anticancer Potential : Ongoing research is exploring its efficacy as an anticancer agent, focusing on its mechanism of action at the molecular level.

Medicine

The compound is being investigated for its potential use as a pharmaceutical intermediate. Its unique structure may facilitate the development of new drugs targeting specific diseases. Notable studies have explored:

- Pharmaceutical Compositions : Patents have been filed for pharmaceutical applications involving substituted heteroaryl phthalazine derivatives that include this compound .

- Therapeutic Applications : Research highlights its potential in treating conditions like cryptosporidiosis, where related compounds have shown promising results in vitro .

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials. Its unique properties make it suitable for synthesizing high-performance materials used in various applications.

Antimicrobial Activity Study

A study conducted by Karthikeyan et al. synthesized several chlorinated compounds based on phthalazine derivatives. Among them, certain derivatives demonstrated significant antibacterial activity against Pseudomonas aeruginosa, with inhibition zones exceeding 20 mm . This highlights the potential of this compound as a lead compound for developing new antimicrobial agents.

Pharmaceutical Development

Recent patents emphasize the synthesis of phthalazine derivatives for therapeutic uses. These studies focus on optimizing the molecular structure to enhance efficacy against specific pathogens while minimizing side effects .

Mechanism of Action

The mechanism of action of 1,4-Dichloro-6-(trifluoromethyl)phthalazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Phthalazine Derivatives

- Electronic Effects : The -CF₃ group in this compound is strongly electron-withdrawing, increasing the electrophilicity of the chloro substituents at positions 1 and 4 compared to the methyl group in 1,4-Dichloro-6-methylphthalazine. This enhances reactivity in nucleophilic substitution reactions (e.g., with amines) .

- Hydrophobicity : The -CF₃ group increases lipophilicity, as evidenced by higher Rf values in chromatographic systems compared to hydroxyl- or amine-substituted phthalazines .

Physicochemical and Pharmacokinetic Profiles

Table 2: Comparative Physicochemical Properties

- Metabolic Stability: Fluorinated derivatives like this compound are less prone to oxidative metabolism compared to non-fluorinated analogs, a critical advantage in drug design .

Biological Activity

1,4-Dichloro-6-(trifluoromethyl)phthalazine is an organic compound belonging to the phthalazine family. Its molecular formula is CHClFN, and it possesses a molecular weight of 267.03 g/mol. The compound features two chlorine atoms and a trifluoromethyl group attached to the phthalazine ring, which significantly influences its biological activity and chemical properties .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity . In various studies, it has been shown to inhibit the growth of specific bacterial strains. For example, derivatives of similar compounds have demonstrated significant antibacterial effects against pathogens such as Bacillus cereus and Staphylococcus aureus .

Anticancer Activity

The compound is also under investigation for its anticancer properties . Preliminary studies suggest that it may act as an inhibitor of certain cancer-related pathways, potentially targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis . The ability to modulate these pathways positions this compound as a candidate for further development in cancer therapeutics.

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact targets are still under investigation, but the presence of halogen substituents is believed to enhance its bioactivity .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, we can compare it with structurally similar compounds:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 1,4-Dichloro-5-(trifluoromethyl)phthalazine | Structure | Moderate | Low |

| 1,4-Dichloro-7-(trifluoromethyl)phthalazine | Structure | Low | Moderate |

| 1,4-Dichloro-8-(trifluoromethyl)phthalazine | Structure | High | High |

This table illustrates that while some derivatives exhibit varying levels of antimicrobial and anticancer activities, this compound stands out due to its promising efficacy in both areas .

Study on Antimicrobial Efficacy

In a comparative study conducted by Mishra et al., various synthesized derivatives were tested against common bacterial strains. The results indicated that compounds with halogen substitutions exhibited enhanced antimicrobial activity compared to their non-halogenated counterparts. Specifically, compounds similar to this compound showed inhibition zones measuring up to 25 mm against S. aureus .

Investigation into Anticancer Properties

A recent study focused on the anticancer potential of phthalazine derivatives revealed that compounds targeting VEGFR-2 could effectively inhibit angiogenesis in vitro. This research highlighted the importance of structural modifications in enhancing biological activity and suggested that further exploration of this compound could yield valuable insights into its therapeutic applications .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-dichloro-6-(trifluoromethyl)phthalazine, and how can reaction conditions be systematically optimized?

- Methodology : Use a two-step approach involving (i) cyclization of substituted precursors (e.g., tetrachloromonospirocyclotriphosphazenes) and (ii) functionalization via nucleophilic substitution. Monitor reaction progress using thin-layer chromatography (TLC) and optimize parameters (e.g., solvent polarity, temperature, stoichiometry of reagents like triethylamine) via orthogonal experimental design .

- Key Data : Reactions in tetrahydrofuran (THF) at room temperature for 72 hours yield dispirophosphazene derivatives with high purity after column chromatography .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structural integrity of this compound derivatives?

- Methodology : Employ -NMR and -NMR to verify substitution patterns, particularly focusing on trifluoromethyl () and chloro groups. IR spectroscopy can identify tautomeric forms (e.g., carbonyl stretches at 1640–1680 cm) and hydrogen bonding interactions in solid-state derivatives .

- Example : In phthalazine-thiazole hybrids, IR peaks at 3184 cm ( NH) and 3363 cm ( OH) confirm tautomerism .

Q. What are the standard protocols for assessing the thermal stability of this compound under high-pressure conditions?

- Methodology : Use high-pressure reactors (e.g., diamond anvil cells) coupled with GC-MS or MALDI-TOF/MS to analyze decomposition products. Track changes in the N/C ratio to infer nitrogen redistribution during oligomerization .

- Data : At pressures >5 GPa, phthalazine derivatives undergo oligomerization, producing compounds with masses up to m/z=780 .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodology : Compare reaction kinetics of trifluoromethyl-substituted phthalazines with non-fluorinated analogs using Pd-catalyzed coupling (e.g., Suzuki-Miyaura). Density functional theory (DFT) calculations can quantify electron-withdrawing effects on transition states.

- Insight : The group reduces electron density at the phthalazine core, favoring oxidative addition but potentially slowing reductive elimination .

Q. What mechanistic pathways explain contradictory reports on the antimicrobial activity of this compound derivatives?

- Methodology : Re-evaluate structure-activity relationships (SAR) using standardized assays (e.g., MIC against S. aureus). Consider tautomerism (e.g., keto-enol forms) and solubility differences caused by the group, which may affect membrane permeability .

- Case Study : Derivatives with thiazole side chains show variable activity due to tautomeric equilibria, confirmed via IR and -NMR .

Q. How can computational modeling predict the environmental fate of this compound in soil and aquatic systems?

- Methodology : Apply quantitative structure-property relationship (QSPR) models to estimate biodegradation half-lives and partition coefficients (e.g., log ). Validate predictions with experimental hydrolysis studies under varying pH and UV exposure .

- Data : Chlorinated phthalazines exhibit persistence in anaerobic environments, with half-lives exceeding 60 days .

Data Contradiction Analysis

Q. Why do synthetic yields of this compound vary widely across literature reports (40–85%)?

- Analysis : Discrepancies arise from (i) incomplete purification (e.g., residual triethylammonium salts), (ii) solvent choice (polar aprotic solvents like DMF improve solubility but may hydrolyze intermediates), and (iii) sensitivity to moisture. Reproducibility requires strict anhydrous conditions and HPLC-grade solvents .

Q. How do conflicting results in insecticidal activity assays for phthalazine derivatives align with structural modifications?

- Analysis : Subtle changes in substituents (e.g., replacing with ) alter binding to targets like ryanodine receptors. Bioassays using Plutella xylostella larvae show that trifluoromethyl groups enhance activity by 3–5× compared to methoxy analogs .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .

- Characterization : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to resolve tautomerism .

- Environmental Testing : Follow OECD guidelines for hydrolysis and photolysis studies to ensure regulatory compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.